molecular formula C20H24N2O2 B1675002 Lochnerine CAS No. 522-47-4

Lochnerine

Cat. No. B1675002
CAS RN: 522-47-4
M. Wt: 324.4 g/mol
InChI Key: YTIVOMMYBBBYFH-BOPWJTLDSA-N
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Description

Lochnerine is a natural product found in Rauvolfia biauriculata, Rauvolfia sprucei, and other organisms . It has a molecular formula of C20H24N2O2 and a molecular weight of 324.4 g/mol .


Synthesis Analysis

The synthesis of Lochnerine was designed utilizing an intramolecular catalytic hydroamination of an alkene by an oxazolidine, derived in situ from an unsaturated aldehyde . The other key steps of the sequence include substrate-controlled, Lewis acid-promoted C3 allylation to secure the C3/C5 syn-disubstituted product, Kulinkovich, and ring-closing metathesis reactions .


Molecular Structure Analysis

Lochnerine has a complex structure with a total of 52 bonds, including 28 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 1 double bond, 10 aromatic bonds, and several rings of different sizes . The key steps of the synthesis include C3 alkylation of indole using Hauser-Knochel base, catalytic intramolecular hydroamination of an alkene using an oxazolidine, and substrate-controlled asymmetric induction .


Chemical Reactions Analysis

The key chemical reactions involved in the synthesis of Lochnerine include an intramolecular catalytic hydroamination of an alkene by an oxazolidine, substrate-controlled, Lewis acid-promoted C3 allylation, Kulinkovich reaction, and ring-closing metathesis .


Physical And Chemical Properties Analysis

Lochnerine has a molecular weight of 324.4 g/mol. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3. It also has a Rotatable Bond Count of 2 .

Scientific Research Applications

Synthesis and Chemical Applications

Lochnerine, an indole alkaloid, has been a subject of interest in synthetic organic chemistry. The first regio- and stereocontrolled total synthesis of the bisphenolic, bisquaternary alkaloid (+)-dispegatrine was accomplished using lochnerine. This synthesis highlights the potential of lochnerine in the formation of complex dimeric indole alkaloids, which could have implications for the development of new pharmaceutical compounds (Edwankar et al., 2013).

Role in Alkaloid Biosynthesis

In the plant Catharanthus roseus, two cytochrome P450s with high substrate specificity catalyze the synthesis of lochnericine, a major monoterpene indole alkaloid (MIA). The study of these enzymes, and their role in lochnericine biosynthesis, is crucial for understanding the metabolic pathways in plants and could be valuable for metabolic engineering applications (Carqueijeiro et al., 2018).

Isolation and Characterization

The isolation of lochnerine from Vinca rosea (a plant in the Apocynaceae family) indicates the presence of this alkaloid in various plant species. This finding is significant for pharmacognosy and natural product chemistry, as it expands our understanding of the chemical diversity in plants (Basu & Sarkar, 1958).

Pharmacological Research

Research on lochnerine also includes its interaction with proteins like bovine serum albumin. Spectroscopy and docking simulations revealed that lochnerine binds to different sites of bovine serum albumin, causing changes in the protein's structure. This kind of study is fundamental in understanding the pharmacokinetics and pharmacodynamics of alkaloids and could inform the development of alkaloid-based drugs (Wang et al., 2015).

Safety And Hazards

When handling Lochnerine, it is advised to avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The synthesis of Lochnerine was envisioned to be achieved by the creation of the bicyclo[2.2.2] octane ring by intramolecular alkylation of an enolate . This suggests that future research could focus on improving the efficiency of this synthesis process or exploring new synthesis methods.

properties

IUPAC Name

[(1S,12S,13R,14R,15E)-15-ethylidene-7-methoxy-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-13-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-3-11-9-22-18-8-15-14-6-12(24-2)4-5-17(14)21-20(15)19(22)7-13(11)16(18)10-23/h3-6,13,16,18-19,21,23H,7-10H2,1-2H3/b11-3-/t13-,16+,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIVOMMYBBBYFH-BOPWJTLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN2C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/CN2[C@H]3C[C@@H]1[C@H]([C@@H]2CC4=C3NC5=C4C=C(C=C5)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601318507
Record name Lochnerine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lochnerine

CAS RN

522-47-4
Record name Lochnerine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=522-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lochnerine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lochnerine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
333
Citations
S Karella, S Raghavan - ChemistrySelect, 2019 - Wiley Online Library
The efforts directed towards the stereoselective synthesis of (+)‐lochnerine, a sarpagine alkaloid is disclosed. The synthesis was designed utilizing an intramolecular catalytic …
CR Edwankar - 2011 - search.proquest.com
… sarpagine configuration of the monomer lochnerine (6) which was also confirmed by model studies on the β-carboline 37. The axial chirality of the lochnerine dimer 45a and in turn …
Number of citations: 3 search.proquest.com
PK Yuldashev, JL Kaul, Z Kablitzova, J Trojanek… - Chemistry of Natural …, 1966 - Springer
… lochnerine with mp 201"-202 C (from methanol); [cx]% + 68 (c 0.56; methanol). Its IR spectrum was identical with that of a sample of natural lochnerine… A mixture of 115 ml of lochnerine …
Number of citations: 2 link.springer.com
S Karella - shodhganga.inflibnet.ac.in
Shodhganga@INFLIBNET: Studies towards the synthesis of biologically active alkaloids lochnerine lyconadin A … Title: Studies towards the synthesis of biologically active …
Number of citations: 0 shodhganga.inflibnet.ac.in
CR Edwankar, RV Edwankar… - The Journal of …, 2013 - ACS Publications
… lochnerine (6) and was confirmed by both the Suzuki and the oxidative dehydrodimerization model studies on the tetrahydro β-carboline (35). The axial chirality of the lochnerine dimer (…
Number of citations: 47 pubs.acs.org
KR Asha, S Priyanga… - International …, 2017 - pdfs.semanticscholar.org
Aim: The present study is carried out to explore the phytoconstituents present in the ethanolic extract of the whole plant Drosera indica L. by GC-MS analysis. Methods: The ethanolic …
Number of citations: 22 pdfs.semanticscholar.org
D Drapeau, HW Blanch, CR Wilke - Journal of Chromatography A, 1987 - Elsevier
… Influence of mobile phase KH2P04 concentration on retention of lochnerine, ajmalicine, serpentine, vincristine, and vinblastine by RP-18 packing. Mobile phase consists of phosphoric …
Number of citations: 19 www.sciencedirect.com
W Hao, Q Ma-Long, F Kun, G Wen… - Journal of Asian …, 2023 - Taylor & Francis
… The 1 D NMR spectral data of 1 ( Table 1 ) were resembled to those of lochnerine [Citation18], except for one methine carbon (δ C 49.8 and δ H 4.12) in lochnerine was replaced by a …
Number of citations: 7 www.tandfonline.com
X Liao - 2007 - ProQuest
Number of citations: 4
W Arnold, W Von Philipsborn, H Schmid, P Karrer - Helv. Chim. Acta, 1957
Number of citations: 40

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